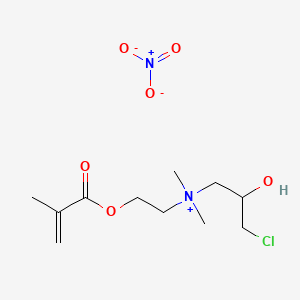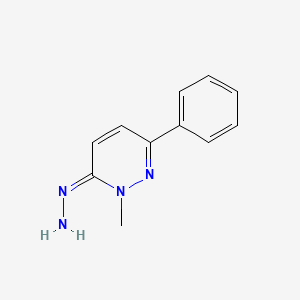![molecular formula C12H19Cl2NO2 B13795850 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxyethyl group, and a chlorophenol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorophenol with tert-butylamine and ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenol moiety, resulting in the formation of simpler amines.
Substitution: The chlorine atom in the chlorophenol moiety can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased heart rate.
Vergleich Mit ähnlichen Verbindungen
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride can be compared with other similar compounds, such as:
Levalbuterol: A bronchodilator with a similar mechanism of action but different structural features.
Salbutamol: Another beta-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Terbutaline: A compound with similar pharmacological effects but distinct chemical structure.
These comparisons highlight the unique structural features and specific applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C12H19Cl2NO2 |
|---|---|
Molekulargewicht |
280.19 g/mol |
IUPAC-Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;/h4-6,11,14-16H,7H2,1-3H3;1H |
InChI-Schlüssel |
VTESOEISRHOZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


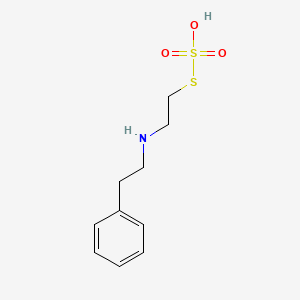
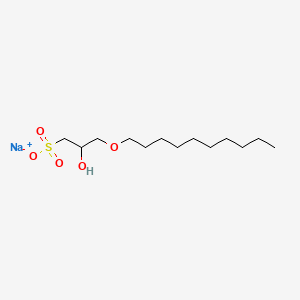
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
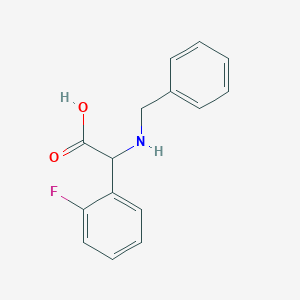




![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
